molecular formula C20H21N3O4 B2686978 8-(Furan-2-carbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021081-26-4

8-(Furan-2-carbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2686978
CAS RN: 1021081-26-4
M. Wt: 367.405
InChI Key: CNZZXXUDEOWNCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “8-(Furan-2-carbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione”, there are related compounds that have been synthesized. For instance, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, a key intermediate in the synthesis of spirotetramat, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material .

Scientific Research Applications

Synthesis and Crystallography

The study of oxaspirocyclic compounds, including derivatives related to "8-(Furan-2-carbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione," highlights the significance of crystallographic analysis in understanding the molecular structure. The synthesis of such compounds and their structural determination through X-ray crystallography can provide insights into their spatial arrangement and potential interactions in biological systems. The presence of intra- and intermolecular hydrogen bonds and π-π stacking interactions observed in these structures suggests their potential for further chemical modification and application in designing more complex molecules for specific scientific applications (Jiang & Zeng, 2016).

Antimicrobial and Detoxification Applications

N-Halamine derivatives of triazaspirodecane diones have shown promise in antimicrobial and detoxification applications when applied to cotton fabrics. The chlorinated fabrics demonstrated significant biocidal activity against pathogens such as Staphylococcus aureus and Escherichia coli O157:H7. This suggests the potential of incorporating triazaspirodecane dione derivatives into materials for environmental decontamination or as part of antimicrobial treatments (Ren et al., 2009).

Pharmacological Evaluation

The pharmacological evaluation of spirohydantoin derivatives, closely related to the compound of interest, has shown that these molecules exhibit affinity towards various serotonin receptors, demonstrating potential therapeutic applications in neurology and psychiatry. These compounds' interactions with serotonin receptors could provide a foundation for developing new treatments for neurological disorders or for understanding the biochemical pathways involved in these diseases (Czopek et al., 2016).

properties

IUPAC Name

8-(furan-2-carbonyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c24-17(16-7-4-14-27-16)22-12-9-20(10-13-22)18(25)23(19(26)21-20)11-8-15-5-2-1-3-6-15/h1-7,14H,8-13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZZXXUDEOWNCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Furan-2-carbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

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